1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride 1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210393-34-2
VCID: VC6159633
InChI: InChI=1S/C20H35NO2.ClH/c1-15-3-2-4-21(11-15)12-19(22)13-23-14-20-8-16-5-17(9-20)7-18(6-16)10-20;/h15-19,22H,2-14H2,1H3;1H
SMILES: CC1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Molecular Formula: C20H36ClNO2
Molecular Weight: 357.96

1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1210393-34-2

Cat. No.: VC6159633

Molecular Formula: C20H36ClNO2

Molecular Weight: 357.96

* For research use only. Not for human or veterinary use.

1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride - 1210393-34-2

Specification

CAS No. 1210393-34-2
Molecular Formula C20H36ClNO2
Molecular Weight 357.96
IUPAC Name 1-(1-adamantylmethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C20H35NO2.ClH/c1-15-3-2-4-21(11-15)12-19(22)13-23-14-20-8-16-5-17(9-20)7-18(6-16)10-20;/h15-19,22H,2-14H2,1H3;1H
Standard InChI Key IEWHMHIYQDNTPU-UHFFFAOYSA-N
SMILES CC1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The molecule comprises three primary components:

  • Adamantane moiety: A diamondoid hydrocarbon known for its high thermal stability and lipophilicity, enabling membrane penetration and receptor binding .

  • 3-Methylpiperidine ring: A six-membered nitrogen-containing heterocycle with a methyl substituent at the 3-position, influencing steric and electronic interactions .

  • Propan-2-ol linker: A secondary alcohol bridge connecting the adamantane and piperidine groups, modified by a methoxy group at the 1-position .

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in physiological systems .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₃₆ClNO₂
Molecular Weight357.96 g/mol
IUPAC Name1-(1-adamantylmethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol; hydrochloride
SMILESCC1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl

Crystallographic and Conformational Insights

While no direct crystallographic data exists for this compound, studies on analogous adamantane derivatives reveal:

  • Adamantane adopts a chair conformation, maximizing van der Waals interactions .

  • Piperidine rings typically exhibit chair or boat conformations, with methyl substituents influencing ring puckering .

  • The propan-2-ol linker adopts a gauche conformation, optimizing hydrogen bonding between the hydroxyl group and adjacent atoms .

X-ray analyses of structurally related compounds, such as 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, demonstrate stabilization via C–H···S hydrogen bonds and dispersion forces . These interactions likely persist in the target compound, affecting its solid-state packing and solubility.

Synthetic Pathways and Reactivity

Hypothesized Synthesis

Although explicit synthetic routes for this compound are unpublished, plausible steps include:

  • Adamantane functionalization: Methoxylation of 1-adamantanol using methylating agents like methyl iodide .

  • Piperidine coupling: Nucleophilic substitution between 3-methylpiperidine and a brominated propanol intermediate .

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key challenges involve controlling regioselectivity during adamantane methoxylation and minimizing racemization at the propan-2-ol chiral center.

Chemical Reactivity

  • Hydroxyl group: Participates in hydrogen bonding and esterification reactions .

  • Tertiary amine: Protonatable under physiological pH, enhancing water solubility .

  • Adamantane methoxy group: Resistant to metabolic oxidation due to steric hindrance .

Comparative Analysis with Structural Analogs

Piperidine vs. Morpholine Derivatives

Replacing piperidine with morpholine (as in REMHID and KUBDET compounds) increases hydrogen-bonding capacity but reduces lipophilicity . For example, 4-bromobenzyl N′-(adamantan-1-yl)morpholine-1-carbothioimidate exhibits 18% higher aqueous solubility than its piperidine analog .

Substituent Effects on Bioavailability

  • Nitro groups (e.g., in 4-nitrobenzyl derivatives) enhance electrophilicity but increase metabolic instability .

  • Bromine substituents improve halogen bonding but raise molecular weight, potentially reducing CNS penetration .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

  • LogP estimate: ~3.2 (calculated using fragment-based methods), indicating moderate lipophilicity .

  • Plasma protein binding: Predicted >90% due to adamantane’s hydrophobic surface.

Metabolic Pathways

Predominant Phase I reactions:

  • N-demethylation of the piperidine ring .

  • Hydroxylation of the adamantane cage .

Future Research Directions

Priority Investigations

  • Crystallographic studies to resolve three-dimensional conformation .

  • In vitro receptor profiling against dopamine, serotonin, and NMDA receptors .

  • Solubility optimization via co-crystallization or prodrug strategies .

Therapeutic Target Hypotheses

  • Neurodegenerative diseases: Potential NMDA receptor modulation for Alzheimer’s therapy.

  • Antiviral applications: Broad-spectrum activity against enveloped viruses .

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